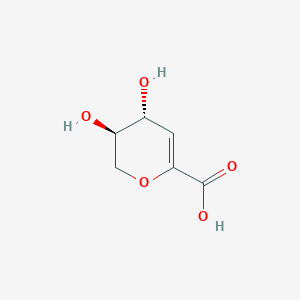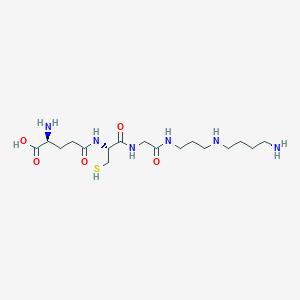
Glutathionylspermidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutathionylspermidine is a compound formed by the conjugation of glutathione and spermidine It is a small molecule that plays a significant role in the cellular defense mechanisms against oxidative stress, particularly in certain bacteria and protozoa
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glutathionylspermidine can be synthesized enzymatically using this compound synthase. The reaction involves the substrates glutathione, spermidine, and adenosine triphosphate (ATP). The enzyme catalyzes the formation of this compound along with adenosine diphosphate (ADP) and phosphate as by-products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily of interest in research settings. the enzymatic synthesis method described above can be scaled up for larger production if needed.
Analyse Des Réactions Chimiques
Types of Reactions
Glutathionylspermidine undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced back to glutathione and spermidine by specific amidases.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of reactive oxygen species.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Specific amidases or reducing agents like dithiothreitol (DTT) can be used.
Substitution: Various nucleophiles can be employed depending on the desired reaction.
Major Products
Oxidation: Formation of mixed disulfides with protein thiols.
Reduction: Regeneration of glutathione and spermidine.
Substitution: Formation of substituted this compound derivatives.
Applications De Recherche Scientifique
Glutathionylspermidine has several scientific research applications:
Chemistry: It is used to study redox reactions and the formation of mixed disulfides.
Medicine: Research is ongoing to explore its potential as a therapeutic agent against diseases caused by oxidative stress.
Mécanisme D'action
Glutathionylspermidine exerts its effects primarily through its role in redox regulation. It forms mixed disulfides with protein thiols, protecting proteins from overoxidation and regulating their functions . The compound is synthesized and hydrolyzed by specific enzymes, such as this compound synthase and amidase . These enzymes are crucial for maintaining the balance of this compound within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trypanothione: A compound similar to glutathionylspermidine, formed by the conjugation of two glutathione molecules with spermidine.
Bis(glutathionyl)spermine: Another related compound, formed by the conjugation of glutathione with spermine.
Uniqueness
This compound is unique in its specific role in redox regulation within certain bacteria and protozoa. Unlike trypanothione, which is more prevalent in trypanosomatids, this compound is found in a broader range of organisms. Its ability to form mixed disulfides with protein thiols makes it a valuable compound for studying oxidative stress and redox biology.
Propriétés
Numéro CAS |
33932-35-3 |
|---|---|
Formule moléculaire |
C17H34N6O5S |
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H34N6O5S/c18-6-1-2-7-20-8-3-9-21-15(25)10-22-16(26)13(11-29)23-14(24)5-4-12(19)17(27)28/h12-13,20,29H,1-11,18-19H2,(H,21,25)(H,22,26)(H,23,24)(H,27,28)/t12-,13-/m0/s1 |
Clé InChI |
NEDQLXHBVHSKNV-STQMWFEESA-N |
SMILES isomérique |
C(CCNCCCNC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N)CN |
SMILES canonique |
C(CCNCCCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



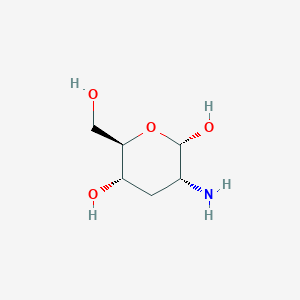
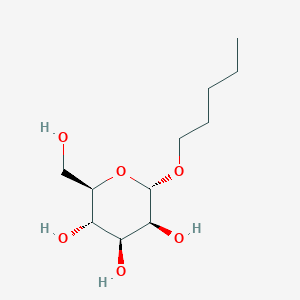
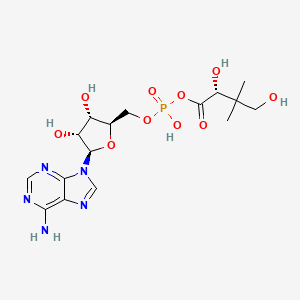
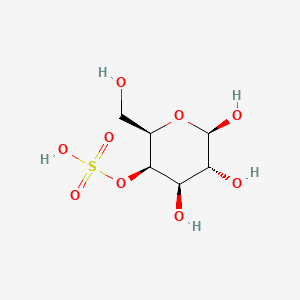

![[(2S,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B10777567.png)
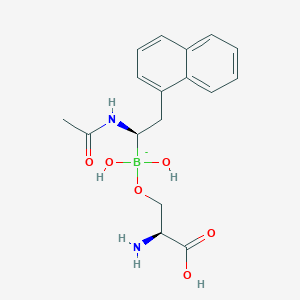
![4-(2-Amino-ethoxy)-2-[(3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-but-3-enoic acid](/img/structure/B10777572.png)


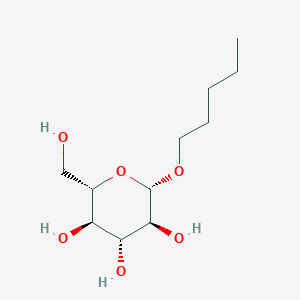

![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-[(4-nitrophenyl)methoxy]methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777628.png)
